![molecular formula C16H17F3N6O3 B4670556 1-METHYL-3-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4670556.png)
1-METHYL-3-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-3-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a pyrazole ring, a piperazine moiety, and a trifluoromethyl-substituted pyrimidine, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
The synthesis of 1-METHYL-3-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves several steps, typically starting with the preparation of the pyrazole ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Piperazine Functionalization: The piperazine moiety can be introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Coupling with Pyrimidine: The pyrimidine ring can be coupled with the piperazine moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-METHYL-3-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-METHYL-3-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-METHYL-3-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
1-METHYL-3-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with similar compounds, such as:
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares the pyrazole and trifluoromethyl groups but differs in its boronic acid functionality.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but lacks the piperazine and pyrimidine moieties.
Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles: These compounds have variations in the substitution patterns on the pyrazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6O3/c1-9-7-11(16(17,18)19)21-15(20-9)25-5-3-24(4-6-25)13(26)12-10(14(27)28)8-23(2)22-12/h7-8H,3-6H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYXFPFQYLLOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=NN(C=C3C(=O)O)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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